BenchChemオンラインストアへようこそ!

5-Hydroxy Propafenone beta-D-Glucuronide

UDP-glucuronyltransferase kinetics Phase II metabolism Substrate affinity comparison

5-Hydroxy Propafenone β-D-Glucuronide (C₂₇H₃₅NO₁₀, MW 533.57 g/mol) is a Phase II glucuronide conjugate of 5-hydroxypropafenone, the principal pharmacologically active metabolite of the Class Ic antiarrhythmic agent propafenone. It exists as a mixture of diastereomers due to the chiral β-D-glucuronyl linkage and the chiral center on the propylamino side chain, reflecting the in vivo stereochemical composition of the metabolite.

Molecular Formula C27H35NO10
Molecular Weight 533.6 g/mol
Cat. No. B13858858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy Propafenone beta-D-Glucuronide
Molecular FormulaC27H35NO10
Molecular Weight533.6 g/mol
Structural Identifiers
SMILESCCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O
InChIInChI=1S/C27H35NO10/c1-2-12-28-14-18(37-27-24(33)22(31)23(32)25(38-27)26(34)35)15-36-21-11-9-17(29)13-19(21)20(30)10-8-16-6-4-3-5-7-16/h3-7,9,11,13,18,22-25,27-29,31-33H,2,8,10,12,14-15H2,1H3,(H,34,35)/t18?,22-,23-,24+,25-,27+/m1/s1
InChIKeyQGIYOVIZJDIKHE-MMBRXNSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy Propafenone β-D-Glucuronide – Analytical Reference Standard for Propafenone Metabolite Quantification


5-Hydroxy Propafenone β-D-Glucuronide (C₂₇H₃₅NO₁₀, MW 533.57 g/mol) is a Phase II glucuronide conjugate of 5-hydroxypropafenone, the principal pharmacologically active metabolite of the Class Ic antiarrhythmic agent propafenone. It exists as a mixture of diastereomers due to the chiral β-D-glucuronyl linkage and the chiral center on the propylamino side chain, reflecting the in vivo stereochemical composition of the metabolite [1]. This compound represents one of the major elimination products of propafenone in humans, with conjugates of 5-hydroxypropafenone comprising the predominant circulating and excreted drug-related species alongside propafenone glucuronide and sulfate conjugates [2]. It is primarily utilized as a certified analytical reference standard for LC-MS/MS method development, pharmacokinetic studies, and regulatory compliant quality control applications in pharmaceutical research.

Why 5-Hydroxy Propafenone β-D-Glucuronide Cannot Be Substituted by Non-hydroxylated Glucuronide or Sulfate Conjugate Analogs


In-class propafenone metabolite reference standards differ fundamentally in their regiochemistry (5-hydroxy vs. non-hydroxylated ring), conjugation type (glucuronide vs. sulfate), and stereochemistry (S/R diastereomer composition), each of which determines the specific analyte identity, chromatographic retention behavior, and mass spectrometric multiple reaction monitoring (MRM) transitions required for accurate quantification in biological matrices [1]. The glucuronide of 5-hydroxypropafenone is biosynthesized by UDP-glucuronyltransferase with an 8.3-fold higher substrate affinity (Km) than the glucuronide of the parent drug, meaning the two products are formed under distinct enzymatic kinetic regimes and exhibit different enantiomeric ratios in vivo [2]. Substituting 5-Hydroxy Propafenone β-D-Glucuronide with propafenone glucuronide, 5-hydroxypropafenone sulfate, or the unconjugated aglycone introduces systematic quantitative error in pharmacokinetic parameter estimation because each species has a distinct plasma concentration–time profile, renal clearance rate, and accumulation behavior under renal impairment.

Quantitative Differentiation Evidence: 5-Hydroxy Propafenone β-D-Glucuronide vs. Key Comparators


8.3-Fold Higher Enzymatic Glucuronidation Affinity (Km) of 5-Hydroxypropafenone Relative to Propafenone

In a direct head-to-head in vitro enzymatic comparison using agarose-bound bovine liver UDP-glucuronyltransferase, the aglycone of the target compound (5-hydroxypropafenone) exhibited a Km of 1.4 mmol/L versus 11.6 mmol/L for the parent drug propafenone, representing an 8.3-fold higher apparent enzyme affinity [1]. The glucuronidation of propafenone followed Michaelis-Menten kinetics up to 0.4 mmol/L substrate concentration, while 5-hydroxypropafenone kinetics were linear up to 0.3 mmol/L. The pH optima also differed: 7.5 for propafenone vs. 8.0 for 5-hydroxypropafenone [1]. This kinetic advantage for 5-hydroxypropafenone glucuronide formation has direct consequences for the relative abundance of this metabolite in biological samples and the substrate-specific design of in vitro glucuronidation assays.

UDP-glucuronyltransferase kinetics Phase II metabolism Substrate affinity comparison

Stereoselective Glucuronidation: S-Enantiomer Preference for 5-Hydroxypropafenone vs. R-Preference in Competing Sulfation

In a clinical pharmacokinetic study of 10 healthy Chinese volunteers receiving 300 mg oral racemic propafenone hydrochloride, the glucuronidation of 5-hydroxypropafenone (the aglycone of the target compound) favored the S-enantiomer, whereas the competing sulfation pathway showed a large preference for the R-enantiomer [1]. After β-glucuronidase hydrolysis liberating both unconjugated and conjugated 5-hydroxypropafenone, no significant differences were observed in AUC between 5-OHP enantiomers (including unconjugated and conjugated forms), demonstrating that total 5-OHP exposure is balanced despite divergent stereoselective conjugation [1]. In contrast, propafenone glucuronide (PPF-G) exhibited the opposite pattern, with the R-enantiomer predominating (S/R AUC ratio of 0.83 ± 0.12) [1]. The partial metabolic clearance of S-PPF via glucuronidation was lower than R-PPF with an enantiomeric ratio of 0.62 ± 0.04 [1].

Stereoselective metabolism Enantiomer pharmacokinetics Phase II conjugation

Direct LC-MS Glucuronide Quantification Eliminates Hydrolysis-Induced Quantitation Bias: LOQ of 10 pmol/mL Achieved for Diastereomeric Propafenone Glucuronides

The first published LC-MS assay for direct quantification of intact propafenone glucuronides in human plasma and urine achieved limits of quantification (LOQ) of 10 pmol/mL for R- and S-propafenone glucuronide and 5-hydroxypropafenone (unconjugated), with 20 pmol/mL for N-desalkylpropafenone, using only 0.5 mL of plasma [1]. Method reproducibility and accuracy were below 12% for each analyte across the full measured concentration range [1]. Critically, this direct method avoids the laborious and error-prone β-glucuronidase enzymatic hydrolysis step previously required, which introduced incomplete hydrolysis variability and prevented discrimination between propafenone glucuronide and 5-hydroxypropafenone glucuronide, as both yield the same aglycone upon cleavage [1]. The validated method employs a Spherisorb ODS 2 column with diastereoisomeric separation achieved over a 15-minute linear gradient, enabling simultaneous monitoring of multiple conjugate species [1].

LC-MS/MS method validation Glucuronide direct quantification Bioanalytical chemistry

Electrophysiological Activity Gradient Across Propafenone Metabolites: 5-Hydroxypropafenone Aglycone Retains Significant IKr Potency (IC50 = 1.88 μM) vs. Parent (0.80 μM)

Using whole-cell patch-clamp electrophysiology in isolated rabbit ventricular myocytes, a direct comparative study of propafenone and its two major Phase I metabolites—5-hydroxypropafenone and N-depropylpropafenone—demonstrated that 5-hydroxypropafenone retains a substantial fraction of the parent drug's IKr inhibitory potency (IC50 = 1.88 ± 0.21 μM vs. 0.80 ± 0.14 μM for propafenone), whereas N-depropylpropafenone is significantly less potent (IC50 = 5.78 ± 1.24 μM) [1]. For transient outward current (Ito), the potency gradient is even steeper: IC50 values of 7.27 ± 0.53 μM (propafenone), 40.29 ± 7.55 μM (5-hydroxypropafenone), and 44.26 ± 5.73 μM (N-depropylpropafenone), measured at +50 mV [1]. The β-D-glucuronide conjugate of 5-hydroxypropafenone is pharmacologically inactive at cardiac ion channels due to the masking of the critical hydroxyl group and increased polarity preventing membrane penetration; its primary utility lies in serving as a quantitative surrogate marker for cumulative active metabolite exposure in pharmacokinetic/pharmacodynamic modeling [1].

Cardiac ion channel pharmacology IKr inhibition Metabolite activity profiling

Renal Impairment Produces 12.5-Fold Accumulation of Propafenone Glucuronides While Parent and 5-Hydroxypropafenone Levels Remain Unchanged

In a steady-state clinical pharmacokinetic study comparing 7 young healthy volunteers, 5 older patients with normal GFR, and 4 patients with chronic renal failure, plasma concentrations of propafenone glucuronide (PPFG) were dramatically elevated in renal failure while parent propafenone and 5-hydroxypropafenone concentrations remained statistically indistinguishable across all three groups [1]. Specifically, S-PPFG concentrations rose from 222 nmol·mL⁻¹·mol⁻¹ (young subjects) to 544 nmol·mL⁻¹·mol⁻¹ (older subjects) and further to 2,783 nmol·mL⁻¹·mol⁻¹ (renal failure patients)—a 12.5-fold increase relative to young subjects [1]. The corresponding R-PPFG values were 304, 576, and 7,340 nmol·mL⁻¹·mol⁻¹, representing a 24.1-fold increase in renal failure [1]. The renal clearance of propafenone glucuronides was reduced in older subjects despite normal GFR, attributed to impaired active tubular secretion rather than filtration decline [1].

Renal pharmacokinetics Metabolite accumulation Chronic kidney disease

Urinary Propafenone Glucuronide Excretion Correlates With CYP2D6 Activity (r = 0.84, P < 0.01): A Phenotyping Tool Requiring Authentic Glucuronide Standards

Urinary excretion of intact propafenone glucuronides (PPFG) during one dosage interval was quantified by HPLC and correlated with individual CYP2D6 activity determined by standard sparteine/debrisoquine phenotyping [1]. The correlation coefficient between urinary PPFG excretion and CYP2D6 activity was r = 0.84 (P < 0.01), demonstrating that patients with absent CYP2D6 function (poor metabolizers) have dramatically reduced glucuronide formation and consequently higher risk of adverse effects [1]. This method enables rapid phenotype assignment directly during propafenone therapy without requiring a separate probe drug administration. The analytical specificity of this approach depends critically on authentic glucuronide reference standards to distinguish PPFG from co-eluting 5-hydroxypropafenone glucuronide and other conjugate species in the urinary HPLC chromatogram [1].

CYP2D6 phenotyping Pharmacogenetics Urinary biomarker

High-Value Application Scenarios for 5-Hydroxy Propafenone β-D-Glucuronide Reference Standard


LC-MS/MS Bioanalytical Method Development and Validation for Propafenone Metabolite Profiling

This compound serves as the primary calibration and quality control reference standard for developing validated LC-MS/MS assays that directly quantify intact 5-hydroxypropafenone glucuronide in human plasma and urine [1]. The diastereomeric mixture composition requires the use of this specific standard to establish chromatographic retention time windows, MRM transitions, and matrix effect correction factors distinct from those of propafenone glucuronide or the sulfate conjugate [1]. Method developers should employ the deuterated analog (5-Hydroxy Propafenone-d5 β-D-Glucuronide) as the stable isotope-labeled internal standard to compensate for ion suppression/enhancement effects, as demonstrated in the published direct LC-MS method achieving LOQ of 10 pmol/mL with <12% inter-assay variability [1].

Renal Impairment Pharmacokinetic Studies Requiring Conjugate-Specific Quantification

Given the 12.5- to 24.1-fold accumulation of propafenone glucuronides in chronic renal failure patients despite unchanged parent drug and 5-hydroxypropafenone levels [2], procurement of the authentic 5-Hydroxy Propafenone β-D-Glucuronide standard is essential for studies evaluating the safety margin of propafenone in renally compromised populations. The standard enables laboratories to discriminate whether elevated total 5-hydroxypropafenone measurements (post-hydrolysis) originate from circulating active aglycone or from accumulating inactive glucuronide conjugate, a distinction that directly impacts dose adjustment decisions [2].

CYP2D6 Pharmacogenetic Phenotyping During Propafenone Therapy

The strong correlation (r = 0.84, P < 0.01) between urinary propafenone glucuronide excretion and genetically determined CYP2D6 activity enables a non-invasive phenotyping method that can be performed during ongoing antiarrhythmic therapy without interrupting treatment for probe drug administration [3]. The authentic 5-Hydroxy Propafenone β-D-Glucuronide reference standard is required to confirm HPLC peak identity and to establish the discriminatory threshold between extensive and poor metabolizer phenotypes based on the ratio of glucuronidated to non-glucuronidated metabolite species in urine [3].

In Vitro Glucuronidation Kinetics and Drug-Drug Interaction (DDI) Screening

The 8.3-fold difference in Km between 5-hydroxypropafenone (1.4 mmol/L) and propafenone (11.6 mmol/L) for UDP-glucuronyltransferase [4] makes this reference standard indispensable for in vitro DDI studies designed to assess competitive inhibition of glucuronidation by co-administered drugs. Researchers can use the standard to quantify the enzymatic product of 5-hydroxypropafenone glucuronidation in hepatic microsome or recombinant UGT isoform incubations, enabling determination of whether a test article alters the formation clearance of this specific conjugate pathway versus the parallel propafenone glucuronidation route [4].

Quote Request

Request a Quote for 5-Hydroxy Propafenone beta-D-Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.